5-Brom-4,6-dimethoxypyrimidin

Übersicht

Beschreibung

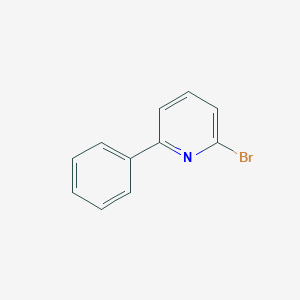

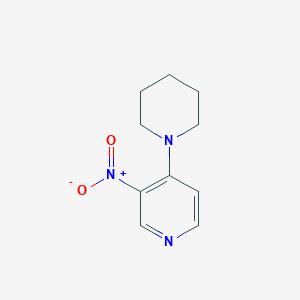

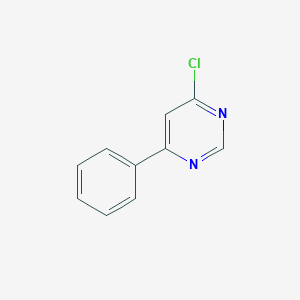

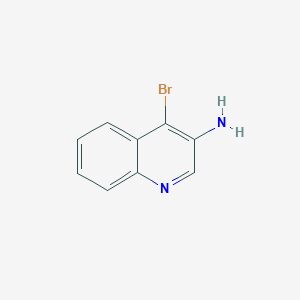

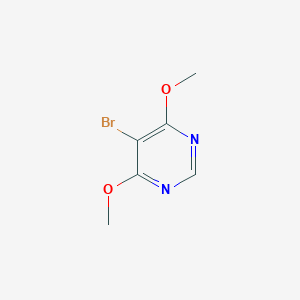

5-Bromo-4,6-dimethoxypyrimidine is a chemical compound with the empirical formula C6H7BrN2O2 . It has a molecular weight of 219.04 . This compound is useful in organic synthesis .

Molecular Structure Analysis

The molecular structure of 5-Bromo-4,6-dimethoxypyrimidine consists of a pyrimidine ring substituted with bromine and methoxy groups . The presence of these substituents may influence the compound’s reactivity and interactions with other molecules.

Chemical Reactions Analysis

The specific chemical reactions involving 5-Bromo-4,6-dimethoxypyrimidine are not well-documented. However, related compounds like 2-amino-4,6-dimethylpyrimidine can undergo reactions such as aldol condensation .

Physical And Chemical Properties Analysis

5-Bromo-4,6-dimethoxypyrimidine is a solid compound . Its melting point is between 62-65 °C .

Wissenschaftliche Forschungsanwendungen

Organische Synthese: Baustein für pharmazeutische Verbindungen

5-Brom-4,6-dimethoxypyrimidin: ist ein wertvoller halogenierter Heterocyclus, der als Baustein in der organischen Synthese verwendet wird . Es dient als Vorläufer für die Synthese verschiedener pharmazeutischer Verbindungen. Sein Bromatom ist reaktiv und kann durch andere Gruppen substituiert werden, um verschiedene molekulare Strukturen zu erzeugen, die in der Medikamentenentwicklung unerlässlich sind.

Chemische Synthese: Palladium-katalysierte Reaktionen

Die Verbindung wird in palladiumkatalysierten Kreuzkupplungsreaktionen eingesetzt, die für die Herstellung komplexer Moleküle von entscheidender Bedeutung sind . Dieses Verfahren wird häufig bei der Synthese von Naturprodukten, Agrochemikalien und fortschrittlichen Materialien eingesetzt.

Rechnerische Chemie: Molekülmodellierung

This compound: spielt auch in der rechnerischen Chemie eine wichtige Rolle, wo es in der Molekülmodellierung und Simulationen verwendet wird, um das Verhalten von Molekülen und ihre Wechselwirkungen mit biologischen Zielstrukturen vorherzusagen . Programme wie Amber und GROMACS verwenden diese Verbindung in ihren Simulationen.

Analytische Chemie: Chromatographie und Spektroskopie

In der analytischen Chemie werden Derivate dieser Verbindung als Standards und Reagenzien in der Chromatographie und Spektroskopie verwendet, um andere Stoffe zu identifizieren und zu quantifizieren .

Wirkmechanismus

Target of Action

5-Bromo-4,6-dimethoxypyrimidine is a halogenated heterocycle . It is often used as a reagent in organic synthesis . The primary targets of this compound are typically other organic molecules in a chemical reaction .

Mode of Action

The compound can act as a nucleophile, attacking electrophilic carbon atoms in other molecules . This is facilitated by the electron-rich nature of the pyrimidine ring, which can stabilize the charge during the reaction . The bromine atom on the pyrimidine ring can also be replaced in reactions with other nucleophiles, a process known as nucleophilic substitution .

Biochemical Pathways

For instance, it has been used in palladium-catalyzed carbomethoxyvinylation and thienylation reactions .

Result of Action

The result of 5-Bromo-4,6-dimethoxypyrimidine’s action is typically the formation of a new organic compound. For example, it can react with benzaldehyde in the presence of a Lewis acid to yield 5-bromo-2-styrylpyrimidine .

Action Environment

The action of 5-Bromo-4,6-dimethoxypyrimidine can be influenced by various environmental factors. For instance, the presence of a Lewis acid can facilitate its reaction with benzaldehyde . Additionally, the reaction’s efficiency may be affected by the solvent used, the temperature, and the pH of the environment .

Safety and Hazards

Safety data sheets indicate that 5-Bromo-4,6-dimethoxypyrimidine should be handled with care to avoid dust formation and inhalation . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be used when handling this compound . In case of accidental ingestion or contact with skin or eyes, immediate medical attention is advised .

Biochemische Analyse

Biochemical Properties

5-Bromo-4,6-dimethoxypyrimidine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as cytochrome P450 and various kinases, affecting their activity. The compound’s bromine atom and methoxy groups contribute to its binding affinity and specificity towards these enzymes. Additionally, 5-Bromo-4,6-dimethoxypyrimidine can form hydrogen bonds and hydrophobic interactions with proteins, influencing their conformation and function .

Cellular Effects

5-Bromo-4,6-dimethoxypyrimidine has been shown to affect various types of cells and cellular processes. It can modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, the compound can inhibit the proliferation of cancer cells by interfering with the cell cycle and inducing apoptosis. It also affects the expression of genes involved in oxidative stress response and inflammation, thereby influencing cellular homeostasis .

Molecular Mechanism

The molecular mechanism of 5-Bromo-4,6-dimethoxypyrimidine involves its interaction with specific biomolecules at the molecular level. The compound can bind to the active sites of enzymes, leading to their inhibition or activation. For example, it can inhibit the activity of cytochrome P450 enzymes by forming a stable complex with the heme group. This interaction prevents the enzyme from metabolizing its substrates, thereby altering the metabolic pathways. Additionally, 5-Bromo-4,6-dimethoxypyrimidine can modulate gene expression by binding to transcription factors and influencing their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Bromo-4,6-dimethoxypyrimidine can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light. Over time, 5-Bromo-4,6-dimethoxypyrimidine may degrade into other compounds, which can have different effects on cellular function. Long-term studies have shown that the compound can have sustained effects on cellular processes, such as prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of 5-Bromo-4,6-dimethoxypyrimidine vary with different dosages in animal models. At low doses, the compound can have therapeutic effects, such as reducing inflammation and inhibiting tumor growth. At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing adverse effects. It is crucial to determine the optimal dosage to balance efficacy and safety .

Metabolic Pathways

5-Bromo-4,6-dimethoxypyrimidine is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of different metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. Understanding the metabolic pathways of 5-Bromo-4,6-dimethoxypyrimidine is essential for predicting its pharmacokinetics and potential drug interactions .

Transport and Distribution

Within cells and tissues, 5-Bromo-4,6-dimethoxypyrimidine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution. The compound’s lipophilicity allows it to cross cell membranes and accumulate in specific cellular compartments. Additionally, 5-Bromo-4,6-dimethoxypyrimidine can be transported through the bloodstream and distributed to different tissues, where it exerts its effects .

Subcellular Localization

The subcellular localization of 5-Bromo-4,6-dimethoxypyrimidine is crucial for its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the mitochondria, where it affects mitochondrial function and energy metabolism. Additionally, 5-Bromo-4,6-dimethoxypyrimidine can be found in the nucleus, where it interacts with transcription factors and influences gene expression .

Eigenschaften

IUPAC Name |

5-bromo-4,6-dimethoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2/c1-10-5-4(7)6(11-2)9-3-8-5/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBALMYGYANOULM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=N1)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20339667 | |

| Record name | 5-Bromo-4,6-dimethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20339667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4319-77-1 | |

| Record name | 5-Bromo-4,6-dimethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20339667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary reaction mechanism of 5-Bromo-4,6-dimethoxypyrimidine with potassium amide in liquid ammonia?

A1: Research indicates that 5-Bromo-4,6-dimethoxypyrimidine undergoes amino-demethoxylation exclusively through an SN(ANRORC) mechanism when reacted with potassium amide in liquid ammonia. [] This leads to the formation of the corresponding 6-amino derivative. The SN(ANRORC) mechanism, or Addition of Nucleophile, Ring Opening, Ring Closure, suggests a specific sequence of events:

Q2: How does the presence of two methoxy groups at positions 4 and 6 influence the reaction pathway of 5-Bromo-4,6-dimethoxypyrimidine with potassium amide?

A2: The presence of the methoxy groups at positions 4 and 6 plays a crucial role in directing the reaction exclusively towards the SN(ANRORC) mechanism. [] The electron-donating nature of the methoxy groups enhances the electron density at position 2 of the pyrimidine ring, making it more susceptible to nucleophilic attack by the amide ion. This promotes the initial step in the SN(ANRORC) pathway.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.